Chonglou Saponin VII
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihres therapeutischen Potenzials, insbesondere bei der Behandlung verschiedener menschlicher Krebsarten, große Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Chonglou-Saponin VII wird hauptsächlich aus natürlichen Quellen isoliert, insbesondere aus den Wurzeln und Rhizomen von Trillium tschonoskii. Der Extraktionsprozess umfasst das Trocknen des Pflanzenmaterials, gefolgt von der Extraktion mit Methanol. Der Extrakt wird dann mit chromatografischen Techniken gereinigt, um Chonglou-Saponin VII zu isolieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von Chonglou-Saponin VII umfasst den großflächigen Anbau von Trillium tschonoskii, gefolgt von den oben genannten Extraktions- und Reinigungsprozessen. Moderne chromatografische Techniken, wie die Ultra-Hochleistungs-Flüssigchromatographie (UHPLC), werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
Chonglou-Saponin VII durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile unter verschiedenen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Chonglou-Saponin VII hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung von Steroidsaponinen und ihren chemischen Eigenschaften verwendet.
Biologie: Es wird verwendet, um zelluläre Prozesse wie Apoptose und Autophagie zu untersuchen.
Medizin: Chonglou-Saponin VII hat ein therapeutisches Potenzial gegen verschiedene Krebsarten gezeigt, darunter Brust- und Eierstockkrebs. .
Industrie: Es wird bei der Entwicklung von Antikrebsmedikamenten und anderen Therapeutika eingesetzt.
Wirkmechanismus
Chonglou-Saponin VII übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:
Aktivierung des Hippo-Signalwegs: Es aktiviert den Hippo-Signalweg, was zur Hemmung des Yes-assoziierten Proteins (YAP) und zur Induktion der Autophagie in Krebszellen führt.
GSK-3β/β-Catenin-Signalweg: Es hemmt die Epithel-Mesenchymale Transition (EMT) und reduziert die Invasion von Krebszellen über den GSK-3β/β-Catenin-Signalweg.
Induktion der Apoptose: Es induziert Apoptose durch die Aktivierung von Caspasen und die Modulation von Apoptose-assoziierten Proteinen.
Wissenschaftliche Forschungsanwendungen
Chonglou Saponin VII has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroidal saponins and their chemical properties.
Biology: It is used to study cellular processes such as apoptosis and autophagy.
Medicine: this compound has shown therapeutic potential against various cancers, including breast and ovarian cancer. .
Industry: It is used in the development of anti-cancer drugs and other therapeutic agents.
Wirkmechanismus
Target of Action
Chonglou Saponin VII, also known as Paris Saponin VII (PSVII), is a steroid saponin isolated from traditional Chinese herbs . Its primary targets are the Hippo signaling pathway and the Akt/p38 MAPK pathway . These pathways play crucial roles in cell proliferation, apoptosis, and autophagy, which are key processes in cancer development and progression .
Mode of Action
PSVII interacts with its targets by binding directly to the MST2-MOB1-LATS1 ternary complex, a key component of the Hippo signaling pathway . This binding decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . In the Akt/p38 MAPK pathway, PSVII induces apoptosis in K562/ADR cells .
Biochemical Pathways
PSVII affects multiple biochemical pathways. It activates the Hippo signaling pathway, leading to increased active form of LATS1, an upstream effector of YAP . This activation involves the participation of multiple proteins (including MST2, MOB1, and LATS1 itself) in an MST2-dependent sequential activation cascade . PSVII also inhibits the Akt/p38 MAPK pathway, which is associated with the induction of apoptosis in K562/ADR cells .
Pharmacokinetics
It is known that steroidal saponins like psvii generally have low bioavailability . This is partly due to hydrolysis by intestinal flora . More research is needed to fully understand the ADME properties of PSVII and their impact on its bioavailability.
Result of Action
PSVII has multiple effects at the molecular and cellular levels. It inhibits the proliferation of various breast cancer cell lines and suppresses their colony formation . PSVII induces caspase-dependent apoptosis in these cell lines . It also induces autophagy and promotes autophagic flux . In mice bearing MDA-MB-231 cell xenograft, administration of PSVII significantly suppresses tumor growth .
Action Environment
The action of PSVII can be influenced by various environmental factors. For instance, the presence of intestinal flora can affect the bioavailability of PSVII by hydrolyzing it . The specific tissue environment can also influence the action of PSVII. For example, it has been found to be predominantly distributed in the liver and lungs , which may be target organs for its action
Biochemische Analyse
Biochemical Properties
Chonglou Saponin VII interacts with several enzymes and proteins. It has been associated with the inhibition of Akt/p38 MAPK and P-gp, which are crucial in cellular biochemical reactions . It also influences the expression of apoptosis-related proteins such as Bax and cytochrome c, and decreases the protein expression levels of Bcl-2, caspase-9, Caspase-3, PARP-1, and P-Akt .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of certain cancer cell lines, including MDA-MB-231, MDA-MB-436, and MCF-7 . It induces apoptosis in these cells, associated with the inhibition of Akt/MAPK and P-gp . Moreover, it induces autophagy and promotes autophagic flux in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with several biomolecules. It decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . Overexpression of YAP markedly attenuates this compound-induced autophagy . The activation of LATS1, an upstream effector of YAP, is involved in this process .
Dosage Effects in Animal Models
In animal models, the administration of this compound significantly suppresses tumor growth
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chonglou Saponin VII is primarily isolated from natural sources, specifically from the roots and rhizomes of Trillium tschonoskii. The extraction process involves drying the plant material, followed by extraction using methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Trillium tschonoskii, followed by the extraction and purification processes mentioned above. Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Chonglou Saponin VII undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Chonglou-Saponin VII ist aufgrund seiner spezifischen Molekülstruktur und seines therapeutischen Potenzials einzigartig. Ähnliche Verbindungen umfassen:
Polyphyllin VI: Ein weiteres Steroidsaponin mit Antikrebsaktivität.
Polyphyllin I: Bekannt für seine Antitumor- und entzündungshemmenden Wirkungen.
Dioscin: Ein Steroidsaponin mit verschiedenen pharmakologischen Aktivitäten, einschließlich Antikrebs- und entzündungshemmender Wirkungen
Chonglou-Saponin VII zeichnet sich durch seine spezifische Aktivierung des Hippo-Signalwegs und seine starke Antikrebsaktivität aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJAXUYHGSVFN-IYUYFXHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318576 | |
Record name | Paris VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1031.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68124-04-9 | |
Record name | Paris VII | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pennogenin tetraglycoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paris VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Chonglou Saponin VII against ovarian cancer cells?
A: While the exact mechanism is still under investigation, the research indicates that this compound induces apoptosis (programmed cell death) in SKOV3/DDP drug-resistant human ovarian cancer cells []. This is supported by the observation of increased early apoptotic cell ratios following treatment with this compound []. Further research is needed to elucidate the specific signaling pathways involved.
Q2: How does the combination of this compound with silica nanoparticles affect its efficacy against ovarian cancer?
A: Research suggests that formulating this compound with silica nanoparticles enhances its inhibitory effects on the proliferation of SKOV3/DDP cells []. This nanocomposite demonstrates a significant concentration and time-dependent effect on reducing cancer cell viability []. The enhanced efficacy could be attributed to improved delivery, cellular uptake, or sustained release of this compound facilitated by the nanoparticles.
Q3: Can other compounds be used as reference standards for quantifying this compound and related saponins?
A: Yes, studies have explored the use of substitute standards for analyzing this compound and other saponins found in Paris polyphylla (the plant source of this compound). For example, Saikosaponin d has been successfully employed as a reference standard for the simultaneous determination of four saponins, including this compound, using High-Performance Liquid Chromatography (HPLC) []. This method offers a practical approach for quantifying these bioactive compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.